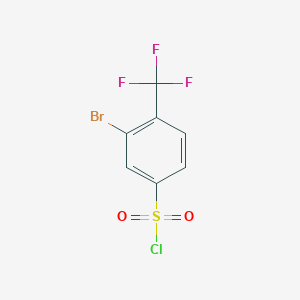

3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Description

3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at position 3 and a trifluoromethyl (-CF₃) group at position 4 of the benzene ring. This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals, owing to the high reactivity of the sulfonyl chloride group (-SO₂Cl) . Its molecular formula is C₇H₃BrClF₃O₂S, with an approximate molecular weight of 347.42 g/mol (calculated). The electron-withdrawing nature of the -CF₃ and -Br substituents enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZRXIHUDJSAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614910 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62202-40-8 | |

| Record name | 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4-(trifluoromethyl)benzene. This process can be achieved by reacting the benzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for this compound.

Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 367-21-23)

- Molecular Formula : C₇H₃BrClF₃O₂S

- Molecular Weight : ~347.42 g/mol

- Key Differences: The bromine and -CF₃ groups are positioned at carbons 3 and 5, respectively. For example, the meta relationship between substituents may reduce steric hindrance during sulfonamide formation .

Derivatives with Additional Substituents

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 1706453-20-4)

- Molecular Formula : C₈H₅BrClF₃O₃S

- Molecular Weight : 353.54 g/mol

- Key Differences : The addition of a methoxy (-OCH₃) group at position 4 introduces electron-donating effects, which may slightly deactivate the sulfonyl chloride group. However, the -CF₃ group counterbalances this effect, maintaining overall reactivity. The methoxy group also increases molecular weight and may influence solubility in polar solvents .

3-Bromo-4-methoxy-benzenesulfonyl chloride (CAS 23094-96-4)

Functional Group Variants

4-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 914636-26-3)

- Molecular Formula : C₈H₃BrClF₃O

- Molecular Weight : 287.46 g/mol

- Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with a benzoyl chloride (-COCl) group. Benzoyl chlorides are generally less reactive than sulfonyl chlorides in nucleophilic acyl substitutions due to weaker leaving group ability. This makes the target compound more suitable for forming stable sulfonamides .

Heterocyclic Analogues

4-Bromo-3-thiophenesulfonyl chloride (CAS 111283-90-0)

- Molecular Formula : C₄H₂BrClO₂S₂

- Molecular Weight : 261.54 g/mol

- Key Differences: Features a thiophene ring instead of benzene. This compound is primarily used in materials science rather than pharmaceuticals .

Halogen-Substituted Analogues

3-Chloro-4-fluorobenzenesulfonyl chloride

- Molecular Formula : C₆H₃Cl₂FO₂S

- Molecular Weight : 229.06 g/mol

- Key Differences : Substitutes bromine with chlorine and adds fluorine at position 4. The smaller size of chlorine and fluorine reduces steric hindrance, but the lower electronegativity of chlorine compared to bromine may decrease reactivity .

Comparative Data Table

Research and Application Insights

- Agrochemicals: The target compound’s structural analogs, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, are key intermediates in herbicides like penoxsulam, highlighting the importance of -CF₃ and halogen substituents in bioactive molecules .

- Safety Considerations: Sulfonyl chlorides, including the target compound, are typically corrosive and require stringent handling protocols.

- Synthetic Utility : The bromine atom in the target compound allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing its versatility in drug discovery .

Biological Activity

3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₅BrClF₃O₂S

- Molecular Weight : 337.54 g/mol

- Functional Groups : Sulfonyl chloride, trifluoromethyl, and bromine substituents.

The presence of the trifluoromethyl group enhances lipophilicity and stability against oxidation, while the sulfonyl chloride group acts as an electrophile, making it reactive in various chemical reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Electrophilic Reactions : As a sulfonyl chloride, it can undergo nucleophilic substitution reactions with amines and alcohols, forming sulfonamides and sulfonate esters. This reactivity is crucial for its role in enzyme inhibition and protein interactions .

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes by covalently bonding with active site residues, blocking substrate access and disrupting normal biochemical pathways .

Biological Activity

Research has indicated that compounds similar to this compound demonstrate various biological activities:

- Antimicrobial Properties : Related compounds have shown effectiveness against multiple bacterial strains. For example, sulfonamides derived from similar structures exhibit significant antimicrobial activity .

- Anticancer Potential : The compound is being explored as a building block for potential drug candidates with anticancer properties due to its ability to inhibit cell proliferation by targeting specific cellular pathways .

- Protein Interaction Studies : It has been utilized in studies focusing on enzyme inhibition and protein interactions, which are crucial for understanding disease mechanisms and developing therapeutic agents .

Study on Antimicrobial Activity

A study investigated the antimicrobial efficacy of a series of sulfonamide derivatives synthesized from related sulfonyl chlorides. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting that structural modifications could enhance their bioactivity .

Enzyme Inhibition Assays

In another case study, the enzyme inhibition potential of this compound was assessed against various target enzymes. The findings demonstrated that the compound effectively inhibited enzyme activity through covalent modification of active sites, confirming its role as a potential therapeutic agent in treating enzymatic disorders .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | C₈H₅BrF₃O₂S | Lacks chlorine at the 4-position; different reactivity profile |

| 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | C₈H₅BrF₃O₂S | Bromine at the 2-position; alters electrophilic substitution patterns |

| 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | C₈H₅ClF₃O₂S | Different halogen positioning affects solubility and reactivity |

This table highlights how variations in substituent positioning can influence the chemical behavior and biological activity of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.